L-ornithinium(2+)

Description

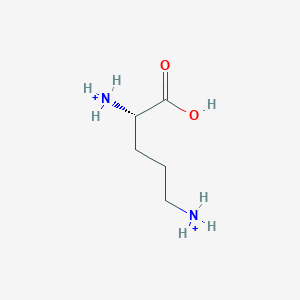

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2O2+2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

[(1S)-4-azaniumyl-1-carboxybutyl]azanium |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2/t4-/m0/s1 |

InChI Key |

AHLPHDHHMVZTML-BYPYZUCNSA-P |

SMILES |

C(CC(C(=O)O)[NH3+])C[NH3+] |

Isomeric SMILES |

C(C[C@@H](C(=O)O)[NH3+])C[NH3+] |

Canonical SMILES |

C(CC(C(=O)O)[NH3+])C[NH3+] |

Origin of Product |

United States |

Molecular Structure and Conformation of L Ornithinium 2+

Theoretical Structural Analysis of L-Ornithinium(2+) Species

Theoretical studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into the intrinsic properties of the L-ornithinium(2+) cation, independent of crystal packing forces.

Conformational Preferences and Energy Landscapes

The L-ornithinium(2+) ion possesses significant conformational flexibility due to the rotation around several single bonds in its aliphatic side chain. Theoretical calculations help to map the potential energy surface and identify the most stable conformers. Molecular dynamics simulations have been employed to study the conformational changes of L-ornithine binding proteins, revealing that the protein can adopt slightly different closed conformations to accommodate various ligands, including L-ornithine. nih.gov This highlights the ligand-dependent conformational plasticity of the binding site. nih.gov

Influence of Solvent Environment on Molecular Geometry

The surrounding environment, particularly the presence of a solvent like water, can influence the geometry of the L-ornithinium(2+) ion. Computational methods, such as the Conductor-like Polarizable Continuum Model (CPCM), are used to simulate the effect of a solvent. mdpi.com Studies on ornithine derivatives have shown that while water has a slight effect on the molecular geometry, the structure in a solvated state is very similar to that computed in a vacuum. mdpi.comsemanticscholar.org The primary differences observed are often related to the conformation of terminal groups, which are more susceptible to environmental influences. mdpi.comsemanticscholar.org

Spectroscopic and Crystallographic Investigations of L-Ornithinium(2+)

Experimental techniques, primarily X-ray diffraction, provide precise data on the solid-state structure of L-ornithinium(2+) in its various salts and complexes.

X-ray Diffraction Studies of L-Ornithinium(2+) Salts and Complexes.mdpi.comresearchgate.netresearchgate.netugr.es

The crystal system and space group are fundamental properties determined from X-ray diffraction data, describing the symmetry of the crystal lattice. L-ornithinium(2+) has been found to crystallize in various systems depending on the counter-ions present. For instance, L-ornithinium(2+) sulfate (B86663) hydrogen fluoride (B91410) crystallizes in the orthorhombic space group P2₁2₁2₁, while tri-L-ornithinium(2+) dinitrate disulfate adopts a hexagonal crystal system with the space group P6₃. researchgate.netnarosa.com L-ornithinium α-ketoglutarate crystallizes in the monoclinic system with the space group P2₁. ugr.esnih.gov The salt bis(L-ornithinium) chloride nitrate (B79036) sulfate crystallizes in the monoclinic space group C2. wikipedia.org

Interactive Data Table: Crystal System and Space Group of L-Ornithinium(2+) Salts

| Compound | Crystal System | Space Group | Reference |

| L-Ornithinium(2+) sulfate hydrogen fluoride | Orthorhombic | P2₁2₁2₁ | researchgate.netnarosa.com |

| Tri-L-ornithinium(2+) dinitrate disulfate | Hexagonal | P6₃ | researchgate.netnarosa.com |

| L-Ornithinium α-ketoglutarate | Monoclinic | P2₁ | ugr.esnih.gov |

| Bis(L-ornithinium) chloride nitrate sulfate | Monoclinic | C2 | wikipedia.org |

The crystal structures of L-ornithinium(2+) salts are stabilized by extensive networks of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.gov The positively charged α-amino and δ-amino groups, along with the carboxylic acid group, act as hydrogen bond donors, while the counter-ions and any solvent molecules of crystallization act as acceptors.

In the crystal structure of L-ornithinium(2+) sulfate hydrogen fluoride, the L-ornithinium(2+) cations are linked to the sulfate anions through O–H···O and N–H···O hydrogen bonds. researchgate.net Additional N–H···F hydrogen bonds are also observed. researchgate.net Similarly, in tri-L-ornithinium(2+) dinitrate disulfate, O–H···O and N–H···O type hydrogen bonds connect the constituent ions. researchgate.netnarosa.com In L-ornithinium α-ketoglutarate, an extensive hydrogen-bond network, along with electrostatic interactions from proton transfer, contributes significantly to the crystal's cohesive energy. nih.gov Analysis of ornithine derivatives has shown that the crystal packing is primarily stabilized by H···O, O···H, and C···H interactions. nih.gov

Interactive Data Table: Key Hydrogen Bonds in L-Ornithinium(2+) Salts

| Salt | Hydrogen Bond Types | Reference |

| L-Ornithinium(2+) sulfate hydrogen fluoride | O–H···O, N–H···O, N–H···F | researchgate.net |

| Tri-L-ornithinium(2+) dinitrate disulfate | O–H···O, N–H···O | researchgate.netnarosa.com |

| L-Ornithinium α-ketoglutarate | Extensive hydrogen-bond network | nih.gov |

| Bis(L-ornithinium) chloride nitrate sulfate | O–H···O, N–H···Cl/Br, N–H···O | researchgate.net |

An in-depth analysis of the chemical compound L-ornithinium(2+) reveals significant insights into its molecular characteristics and behavior. This article explores the molecular structure, conformation, and spectroscopic properties of this dication, providing a comprehensive overview based on current scientific research.

1

L-ornithinium(2+), with the molecular formula C₅H₁₄N₂O₂²⁺, is the dicationic form of the amino acid L-ornithine. nih.gov This state arises from the protonation of both the α-amino and δ-amino groups, while the carboxyl group remains protonated. This structure is a conjugate acid of L-ornithinium(1+). nih.gov The conformation of the L-ornithinium(2+) cation is characterized by the spatial arrangement of its constituent atoms. In crystalline structures, the conformation can be influenced by the surrounding anions and the formation of hydrogen bonds. For instance, in the mixed salt di-L-ornithinium(2+) chloride nitrate sulfate, the plane of the ammonioalkyl chain has a dihedral angle of 87.8 (2)° with the carboxyl plane. researchgate.net

3 Supramolecular Assembly and Synthon Hierarchy

The study of supramolecular chemistry provides valuable tools for understanding the interactions that govern the assembly of molecules in the solid state. nih.gov In the context of L-ornithinium(2+), the formation of various salts allows for the investigation of its supramolecular assembly and the hierarchy of synthons, which are structural units that can be formed and/or assembled by known or conceivable synthetic operations. nih.govresearchgate.net

The crystal structures of L-ornithinium(2+) salts are primarily stabilized by a network of hydrogen bonds. researchgate.netresearchgate.net The L-ornithinium(2+) cations typically form strong O–H···O hydrogen bonds with the anions present, such as sulfate or nitrate. researchgate.net Further stability is achieved through N–H···O and N–H···Cl/Br/F hydrogen bonds. researchgate.netresearchgate.net For example, in L-ornithinium(2+) sulfate hydrogen fluoride, the crystal structure is characterized by O–H∙∙∙O, N–H∙∙∙O, F–H∙∙∙O, and N–H∙∙∙F hydrogen bonds. researchgate.net Similarly, in tri-L-ornithinium(2+) dinitrate disulfate, O–H∙∙∙O and N–H∙∙∙O type hydrogen bonds connect the structural units. researchgate.net

A systematic analysis of ornithine derivatives in the Cambridge Structural Database (CSD) has revealed that the crystal packing is predominantly stabilized by H···O, O···H, C···H, and halogen···H interactions. researchgate.net Additionally, π···π, C-H···π, and NO···π interactions have been observed in derivatives containing aromatic systems. nih.govresearchgate.net The concept of a "library of synthons" and "Long-Range Synthon Aufbau Modules" helps in understanding the predictable patterns of these interactions. researchgate.net

2 Vibrational Spectroscopy (FTIR, Raman) of Protonated Ornithine Derivatives

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-invasive techniques for investigating the molecular structure and dynamics of compounds like protonated ornithine derivatives. nih.govmdpi.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and intermolecular interactions. nih.gov

In the study of L-ornithinium(2+) salts, both ATR-FTIR and Raman spectroscopy have been employed to characterize the crystalline structures. researchgate.netresearchgate.net The vibrational spectra provide information that is complementary to X-ray diffraction data. For instance, the ATR-IR spectrum of di-L-ornithinium(2+) chloride nitrate sulfate was found to differ from a previously published IR spectrum, highlighting the sensitivity of vibrational spectroscopy to the specific crystalline form. researchgate.net

The interpretation of vibrational spectra involves the assignment of observed bands to specific molecular vibrations. esisresearch.org For amino acid derivatives, characteristic bands for different functional groups can be identified. For example, the stretching vibrations of C-H bonds in the CH₂ groups are typically observed in the 2850-2950 cm⁻¹ region. naturalspublishing.com The C-C-N stretching vibrations in amino acids are generally found between 850 and 1150 cm⁻¹. naturalspublishing.com The presence of strong hydrogen bonding, as seen in L-ornithinium(2+) salts, can lead to broad and shifted absorption bands, particularly for the O-H and N-H stretching vibrations. researchgate.net

3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. slideshare.net It provides detailed information about the connectivity and chemical environment of atoms within a molecule. slideshare.net For L-ornithine and its protonated forms, ¹H and ¹³C NMR are particularly informative.

The ¹³C NMR spectrum of L-ornithine shows distinct signals for each carbon atom. In H₂O, the chemical shifts are approximately 176.95 ppm (C=O), 57.01 ppm (α-C), 41.81 ppm (δ-C), 30.25 ppm (γ-C), and 25.56 ppm (β-C). nih.gov Upon protonation to form L-ornithinium(2+), shifts in these signals would be expected due to the change in the electronic environment, particularly for the carbons adjacent to the amino groups.

Chemical Synthesis and Derivatization Pathways of L Ornithine and Its Analogues

Chemical Synthesis Methodologies for L-Ornithine and its Specific Protonated Forms

The chemical synthesis of L-ornithine often starts from L-arginine. One established method involves the hydrolysis of L-arginine using barium hydroxide (B78521). This process yields L-ornithine, which can then be precipitated as L-ornithine monohydrochloride. acs.org A study by Rivard and Carter in 1954 detailed a procedure for this conversion, focusing on maximizing the yield of L-ornithine while minimizing racemization by carefully controlling the reaction conditions, such as the molar ratio of barium hydroxide to arginine and the hydrolysis time. acs.org

Another approach to producing L-ornithine hydrochloride from L-arginine involves the use of calcium hydroxide in the presence of a phase-transfer catalyst like crown ether. google.com This method, detailed in a Chinese patent, also includes the use of choline (B1196258) as a promoter to enhance the reaction. The process involves heating the mixture, followed by a series of pH adjustments and purification steps to isolate the L-ornithine hydrochloride. google.com

The synthesis of L-ornithine L-aspartate, a compound with hepatoprotective properties, also utilizes the basic hydrolysis of L-arginine with barium hydroxide. Following hydrolysis, barium ions are precipitated out, and L-aspartic acid is added to directly precipitate the desired L-ornithine L-aspartate salt. researchgate.net

The specific diprotonated form, L-ornithinium(2+), can be obtained through synthesis in an aqueous solution, leading to the formation of various mixed salts. Research has described the synthesis and crystal structures of salts like L-ornithinium(2+) sulfate (B86663) hydrogen fluoride (B91410) and tri-L-ornithinium(2+) dinitrate disulfate. researchgate.net These syntheses typically involve dissolving L-ornithine in an aqueous solution containing the desired anions and allowing the salt to crystallize. researchgate.netresearchgate.net

| Starting Material | Key Reagents | Product | Key Features |

| L-Arginine | Barium hydroxide | L-Ornithine monohydrochloride | Minimizes racemization, direct precipitation. acs.org |

| L-Arginine | Calcium hydroxide, crown ether, choline | L-Ornithine hydrochloride | Utilizes a phase-transfer catalyst and promoter. google.com |

| L-Arginine | Barium hydroxide, L-aspartic acid | L-Ornithine L-aspartate | Direct precipitation of the aspartate salt. researchgate.net |

| L-Ornithine | Sulfuric acid, hydrofluoric acid | L-Ornithinium(2+) sulfate hydrogen fluoride | Synthesis from aqueous solution. researchgate.net |

| L-Ornithine | Nitric acid, sulfuric acid | tri-L-Ornithinium(2+) dinitrate disulfate | Formation of mixed anion salt. researchgate.net |

Synthetic Routes to Ornithine-Derived Ligands and Analogues

A variety of synthetic routes have been developed to produce structural analogues of ornithine, often with the goal of creating enzyme inhibitors or other biologically active molecules. One approach involves the alkylation of carbanions derived from precursors like ethyl acetamidocyanoacetate and methyl isocyanoacetate. nih.govacs.org Another method is the Bucherer-Bergs reaction. nih.govacs.org These methods have been used to synthesize a range of ornithine analogues to study their effects on enzymes like ornithine decarboxylase. nih.govacs.org

The synthesis of chirally pure peptide nucleic acid (PNA) analogues with an ornithine-based backbone has also been described. tandfonline.comtandfonline.com This stereoselective synthesis involves a multi-step process for chain elongation, using protected ornithine building blocks. tandfonline.comtandfonline.com

Furthermore, ornithine-derived β-lactams have been used as intermediates in the synthesis of α,α-heterocyclic quaternary amino acids. researchgate.net This process involves the intramolecular opening of the β-lactam ring to form a seven-membered lactam ring. researchgate.net The synthesis of novel ornithine derivatives, such as N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine, has been achieved to explore their supramolecular structures and interactions. mdpi.com

The development of ornithine aminotransferase inhibitors has led to the synthesis of analogues like (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid. The synthesis of such compounds can start from a chirally-pure lactam and involves multiple steps of chemical modification to introduce the desired functional groups. nih.gov

| Analogue/Derivative | Synthetic Approach | Key Intermediates/Reagents |

| Structural Analogues | Alkylation of carbanions, Bucherer-Bergs reaction | Ethyl acetamidocyanoacetate, methyl isocyanoacetate nih.govacs.org |

| Ornithine-based PNA Analogues | Stereoselective elongation | Fmoc-Orn(Boc)-OH, thymin-1-ylacetic acid tandfonline.comtandfonline.com |

| α,α-Heterocyclic Quaternary Amino Acids | Rearrangement of β-lactams | Ornithine-derived 2-azetidinones researchgate.net |

| N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine | Multi-step synthesis | Ornithine core mdpi.com |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid | Multi-step synthesis from chiral lactam | Chirally-pure Vince lactam nih.gov |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce L-ornithine and its derivatives, often offering high specificity and milder reaction conditions. One such method for producing L-ornithine involves the use of microorganisms with L-arginase activity, such as Bacillus subtilis. google.com In this process, the microorganism is cultivated, and the arginase-containing cells are then used to convert L-arginine into L-ornithine. google.com

Metabolic engineering of microorganisms like Corynebacterium glutamicum has also been employed to enhance L-ornithine production. d-nb.info This involves modifying the bacterium's metabolic pathways to increase the flux towards L-ornithine synthesis from precursors like L-glutamate. d-nb.info

Chemoenzymatic approaches are also utilized to create more complex molecules. For instance, polyester-urethanes bearing L-ornithine moieties have been synthesized. acs.orgresearchgate.net This process can involve the enzymatic polymerization of a diol, followed by chemical reactions to incorporate L-ornithine hydrochloride as a chain extender. acs.orgresearchgate.net

Furthermore, chemoenzymatic strategies have been developed for the synthesis of complex natural products and their analogues. A chemoenzymatic synthesis of a dipeptide fragment of the antibiotic enduracidin was achieved using an engineered enzyme to hydroxylate L-arginine, followed by chemical protection and coupling steps. nih.gov Another example is the modification of the polycyclic tetramate macrolactam (PoTeM) core structure by chemo-enzymatic synthesis, where a synthetic precursor is cyclized by enzymes to create a larger macrolactam. chemrxiv.org

| Product | Enzyme/Microorganism | Substrate | Key Features |

| L-Ornithine | Bacillus subtilis (L-arginase) | L-Arginine | High specificity and conversion efficiency. google.com |

| L-Ornithine | Metabolically engineered Corynebacterium glutamicum | Glucose/L-Glutamate | Enhanced production through pathway engineering. d-nb.info |

| L-Ornithine-bearing Polyester-Urethanes | Yarrowia lipolytica lipase (B570770) (for polyol synthesis) | Polycaprolactone diol, L-ornithine hydrochloride | Combination of enzymatic polymerization and chemical chain extension. acs.orgresearchgate.net |

| Enduracidin dipeptide fragment | Engineered GetI enzyme | L-Arginine | Regioselective C4 hydroxylation of L-arginine. nih.gov |

| Homo-ikarugamycin | IkaBC cyclases | Synthetic lysobacterene A analogue | Enzymatic cyclization of a synthetic precursor. chemrxiv.org |

Reactivity and Reaction Mechanisms Involving L Ornithinium 2+

Enzymatic Transformations and Catalytic Mechanisms of L-Ornithine as a Substrate

L-ornithine, the conjugate base of L-ornithinium(2+), is a crucial intermediate in numerous metabolic pathways. Its transformation is orchestrated by a variety of enzymes, each with a specific catalytic mechanism.

Ornithine Transcarbamylase (OTC) Catalysis and Intermediates

Ornithine transcarbamylase (OTC), also known as ornithine carbamoyltransferase, is a key enzyme in the urea (B33335) cycle and arginine biosynthesis. ebi.ac.uknih.govwikipedia.org It catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) (CP) to the δ-amino group of L-ornithine, yielding L-citrulline and inorganic phosphate. nih.govwikidoc.org This reaction is vital for the detoxification of ammonia (B1221849) in mammals. nih.gov

The catalytic mechanism of OTC is an ordered sequential process where carbamoyl phosphate binds to the enzyme first, followed by L-ornithine. cas.cz The reaction is initiated by a nucleophilic attack of the δ-amino group of L-ornithine on the carbonyl carbon of carbamoyl phosphate. ebi.ac.ukwikidoc.org This attack forms a tetrahedral intermediate. ebi.ac.ukwikidoc.org The active site of the enzyme stabilizes this transient intermediate through interactions with specific amino acid residues. ebi.ac.uk Subsequently, the intermediate collapses, leading to the formation of L-citrulline and the release of phosphate. ebi.ac.ukfrontiersin.org

The binding of L-ornithine is thought to occur in its zwitterionic form and is stabilized by the ₂₉₇SMG₂₉₉ motif within the enzyme, which correctly positions the ε-amine group for the nucleophilic attack on carbamoyl phosphate. frontiersin.org

Key Intermediates in OTC Catalysis:

| Intermediate | Description |

| Enzyme-Carbamoyl Phosphate Complex | The initial complex formed before the binding of L-ornithine. cas.cz |

| Tetrahedral Intermediate | A transient, high-energy intermediate formed by the nucleophilic attack of L-ornithine on carbamoyl phosphate. ebi.ac.ukwikidoc.org |

Ornithine Decarboxylase (ODC) Catalysis and Product Formation

Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-ornithine to produce putrescine. wikidoc.orgwikipedia.org This reaction is the first and rate-limiting step in the biosynthesis of polyamines, such as spermidine (B129725) and spermine (B22157), which are essential for cell growth and proliferation. wikidoc.orgwikipedia.org

The catalytic mechanism of ODC involves the following key steps:

Formation of an internal Schiff base between the PLP cofactor and a lysine (B10760008) residue (Lys69) in the active site of ODC. wikidoc.org

The α-amino group of L-ornithine displaces the lysine to form an external aldimine Schiff base with PLP. nih.gov

The highly electrophilic nature of the Schiff base nitrogen facilitates the decarboxylation of ornithine, releasing carbon dioxide and forming a quinoid intermediate. wikidoc.orgwikipedia.org

This intermediate then rearranges to form a Schiff base with putrescine. wikidoc.org

Finally, the lysine residue attacks this Schiff base, releasing the product putrescine and regenerating the PLP-bound enzyme. wikidoc.org

The active form of ODC is a homodimer, and the active site is located at the interface of the two monomers. wikidoc.org The carboxyl group of ornithine is buried in a hydrophobic pocket containing a phenylalanine residue (Phe-397), which is believed to destabilize the charged carboxyl group, thus facilitating decarboxylation. acs.org

Products of ODC Catalysis:

| Product | Description |

| Putrescine | A diamine that is the precursor for the synthesis of higher polyamines like spermidine and spermine. wikidoc.orgwikipedia.org |

| Carbon Dioxide | Released during the decarboxylation of L-ornithine. |

Ornithine Aminotransferase (OAT) Reaction Mechanism and Stereochemistry

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transfer of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde (GSA) and L-glutamate. nih.govresearchgate.net GSA can then spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C), a precursor for proline synthesis. nih.govmdpi.com This enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govontosight.ai

The reaction mechanism of OAT is a "ping-pong" mechanism consisting of two half-reactions: nih.gov

First Half-Reaction (δ-transamination): L-ornithine binds to the PLP-enzyme complex, forming an external aldimine. The δ-amino group is transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing GSA. nih.govmdpi.com

Second Half-Reaction (α-transamination): α-ketoglutarate binds to the PMP-enzyme complex. The amino group is transferred from PMP to α-ketoglutarate, forming L-glutamate and regenerating the PLP-enzyme complex. nih.gov

OAT exhibits ω-transamination selectivity, meaning it specifically acts on the distal (δ) amino group of ornithine, even though the α-amino group is generally more reactive. nih.gov The stereochemistry of the hydrogen transfer during the reaction is specific. OAT catalyzes the abstraction of the C4'-pro-S hydrogen from PMP. kyoto-u.ac.jp

Stereochemical Aspects of OAT Catalysis:

| Feature | Description |

| Substrate Specificity | Selectively transaminates the δ-amino group of L-ornithine. nih.gov |

| Hydrogen Transfer | Involves the stereospecific transfer of the pro-S hydrogen from the C4' position of the PMP intermediate. kyoto-u.ac.jp |

Ornithine Cyclodeaminase (OCD) Mechanism and Hydride Transfer

Ornithine cyclodeaminase (OCD), found in some bacteria like Pseudomonas putida, catalyzes the direct conversion of L-ornithine to L-proline with the elimination of ammonia. ebi.ac.ukwikipedia.org This enzyme is NAD⁺-dependent. ebi.ac.ukresearchgate.net

The proposed mechanism for OCD involves the following steps: ebi.ac.uknih.gov

Hydride Transfer: The reaction is initiated by a hydride transfer from the α-carbon of L-ornithine to the NAD⁺ cofactor. nih.govmdpi.com This is considered the rate-limiting step and results in the formation of an iminium intermediate and NADH. nih.govresearchgate.net

Intramolecular Cyclization: The δ-amino group of the ornithine moiety then performs a nucleophilic attack on the α-carbon of the iminium intermediate, leading to a cyclized intermediate. ebi.ac.uknih.gov

Ammonia Elimination: The α-amino group is subsequently eliminated as ammonia, forming Δ¹-pyrroline-2-carboxylate. nih.gov

Reduction: Finally, the NADH produced in the first step reduces the Δ¹-pyrroline-2-carboxylate to L-proline, regenerating NAD⁺. ebi.ac.uk

Unlike other pathways that might involve hydrolysis, the OCD mechanism is non-hydrolytic. nih.govresearchgate.net

Key Steps in OCD Mechanism:

| Step | Description |

| Hydride Transfer | Transfer of a hydride ion from L-ornithine to NAD⁺, forming an iminium intermediate and NADH. nih.govmdpi.com |

| Cyclization | Intramolecular attack of the δ-amino group on the α-carbon. ebi.ac.uknih.gov |

| Deamination | Elimination of the α-amino group as ammonia. nih.gov |

| Reduction | NADH-dependent reduction of the cyclic intermediate to L-proline. ebi.ac.uk |

Arginase-Mediated Hydrolysis of L-Arginine to L-Ornithine

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nzytech.comebi.ac.uk This reaction is the final step of the urea cycle in ureotelic animals, playing a crucial role in nitrogen disposal. nzytech.com There are two isoforms of arginase in mammals: Arginase I, which is primarily found in the liver cytoplasm and functions in the urea cycle, and Arginase II, a mitochondrial enzyme with a broader tissue distribution involved in regulating cellular arginine and ornithine levels. mdpi.comwikipedia.org

The catalytic mechanism of arginase involves a metal-activated hydroxide (B78521) mechanism. acs.org The active site contains a binuclear manganese (Mn²⁺) cluster that is essential for catalysis. wikipedia.org The proposed mechanism is as follows:

A metal-bridging hydroxide ion initiates a nucleophilic attack on the guanidinium (B1211019) carbon of L-arginine. ebi.ac.ukresearchgate.net

This attack leads to the formation of a tetrahedral intermediate. ebi.ac.ukresearchgate.net

Proton transfer, mediated by an active site residue such as Asp128, facilitates the collapse of the tetrahedral intermediate. ebi.ac.uk

The collapse of the intermediate results in the products L-ornithine and urea. ebi.ac.uk

Components of the Arginase Reaction:

| Component | Role |

| L-Arginine | Substrate that is hydrolyzed. nzytech.com |

| Binuclear Manganese Cluster | Essential for activating a water molecule to a hydroxide ion for nucleophilic attack. wikipedia.orgacs.org |

| L-Ornithine | Product of the hydrolysis, a precursor for polyamines and proline. mdpi.comoup.com |

| Urea | Product of the hydrolysis, excreted as a nitrogen waste product. nzytech.com |

Non-Enzymatic Chemical Reactions and Pathways of L-Ornithinium(2+)

Information regarding specific non-enzymatic chemical reactions and pathways involving L-ornithinium(2+) is not extensively detailed in the provided search results. The primary focus of the available literature is on its enzymatic transformations within biological systems.

Biochemical Pathways and Metabolic Interconnections of L Ornithinium 2+

Central Role in the Urea (B33335) Cycle (Krebs-Henseleit Cycle)

L-ornithinium(2+) is a key component of the urea cycle, also known as the Krebs-Henseleit cycle, which is the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals and other ureotelic organisms. wikipedia.orgwikipedia.org This cycle primarily occurs in the liver and, to a lesser extent, in the kidneys. wikipedia.orgnews-medical.net The cyclical nature of this pathway relies on the regeneration of L-ornithinium(2+), which acts as a carrier molecule, much like oxaloacetate in the citric acid cycle. davuniversity.orgupr.edu

The process begins in the mitochondria with the formation of carbamoyl (B1232498) phosphate (B84403) from ammonia and bicarbonate. news-medical.net L-ornithinium(2+) then reacts with carbamoyl phosphate in a reaction catalyzed by ornithine transcarbamoylase (OTC) to form L-citrulline. news-medical.netnews-medical.netcreative-proteomics.com This is a crucial step that incorporates the first nitrogen atom destined for urea. L-citrulline is then transported to the cytosol for the subsequent reactions of the cycle. news-medical.netnews-medical.net

Following a series of enzymatic reactions involving the incorporation of a second nitrogen atom from aspartate and the eventual cleavage of arginine, L-ornithinium(2+) is regenerated. wikipedia.orgwikipedia.org The newly formed L-ornithinium(2+) is then transported back into the mitochondria to begin another round of the cycle. news-medical.netbiocrates.com This continuous recycling is essential for the efficient removal of toxic ammonia from the body. wikipedia.orgcreative-proteomics.com

Key Enzymes and Reactions in the Urea Cycle Involving L-Ornithinium(2+)

| Step | Reactants | Products | Enzyme | Location |

|---|---|---|---|---|

| 2 | L-Ornithinium(2+), Carbamoyl phosphate | L-Citrulline, Phosphate | Ornithine transcarbamoylase (OTC) | Mitochondria |

Polyamine Biosynthesis Pathway Intermediacy

L-ornithinium(2+) serves as the essential precursor for the biosynthesis of polyamines, which are small, positively charged organic molecules crucial for a variety of cellular processes, including cell proliferation, differentiation, and the stabilization of nucleic acids. creative-proteomics.comweizmann.ac.il The initial and rate-limiting step in this pathway is the decarboxylation of L-ornithinium(2+) to form putrescine. researchgate.netnih.govsemanticscholar.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.netnih.govuniprot.org

Putrescine, the diamine product of this reaction, is then sequentially converted into the higher polyamines, spermidine (B129725) and spermine (B22157), through the addition of aminopropyl groups. weizmann.ac.ilresearchgate.netsemanticscholar.org These reactions are catalyzed by spermidine synthase and spermine synthase, respectively. weizmann.ac.ilresearchgate.net The regulation of ODC activity is tightly controlled, in part by the levels of polyamines themselves through a negative feedback mechanism involving a protein called antizyme. uniprot.orgmicrobialcell.com High polyamine levels induce the synthesis of antizyme, which binds to ODC and targets it for degradation by the proteasome, thereby controlling polyamine production. microbialcell.com

Interconversion with Other Amino Acids (e.g., Glutamate (B1630785), Proline, Citrulline, Arginine)

L-ornithinium(2+) is a central hub in the metabolic interconversion of several amino acids, highlighting the interconnectedness of amino acid metabolism. usda.gov It can be synthesized from and converted into glutamate, proline, citrulline, and arginine through various enzymatic reactions. creative-proteomics.comcymitquimica.comdrugbank.com

The key enzyme connecting L-ornithinium(2+) to glutamate and proline metabolism is ornithine aminotransferase (OAT). wikipedia.orgnih.gov This mitochondrial enzyme catalyzes the reversible transamination of L-ornithinium(2+) with α-ketoglutarate to produce glutamate-5-semialdehyde and glutamate. nih.govnih.gov Glutamate-5-semialdehyde can then be further metabolized to either glutamate or proline. wikipedia.orgnih.gov This pathway allows for the synthesis of proline from ornithine and, conversely, the catabolism of proline to ornithine. wikipedia.orguniprot.org

The relationship between L-ornithinium(2+), citrulline, and arginine is primarily defined by the urea cycle. As previously mentioned, L-ornithinium(2+) is a precursor for citrulline synthesis. creative-proteomics.com In turn, citrulline is a precursor for the synthesis of arginine. nih.gov In extrahepatic tissues, the synthesis of arginine from citrulline (which can be derived from ornithine) is a significant pathway for providing arginine for various cellular functions. wikipedia.org The hydrolysis of arginine by arginase completes the cycle by regenerating L-ornithinium(2+). creative-proteomics.com

Regulation of Nitrogen Metabolism Fluxes

L-ornithinium(2+) plays a crucial role in regulating the flow of nitrogen through various metabolic pathways. creative-proteomics.com Its position as an intermediate in both the urea cycle and polyamine synthesis means that its availability can influence the rate of these two critical processes.

The regulation of L-ornithinium(2+) metabolism is highly responsive to the body's nitrogen status. creative-proteomics.com During periods of high protein intake or catabolism, the increased levels of ammonia stimulate the urea cycle, leading to an increased flux through L-ornithinium(2+). creative-proteomics.com Conversely, during anabolic states where nitrogen is required for growth, the demand for polyamines increases, diverting L-ornithinium(2+) towards that pathway. creative-proteomics.com

The concentration of L-ornithinium(2+) and its metabolic products can also exert regulatory effects. For instance, high levels of arginine can allosterically activate N-acetylglutamate synthase, which produces an essential activator of carbamoyl phosphate synthetase I, the rate-limiting enzyme of the urea cycle. davuniversity.org This ensures that as arginine is produced, the cycle is upregulated to handle the nitrogen load. Furthermore, the metabolism of L-ornithinium(2+) is coupled to mitochondrial energy production, suggesting that the availability of ATP can also influence the flux through the urea cycle and consequently impact ammonia levels. nih.gov The intricate balance in the synthesis and utilization of L-ornithinium(2+) is therefore fundamental to maintaining nitrogen homeostasis.

Molecular Interactions and Recognition Mechanisms

Enzyme-Substrate Binding Specificity and Active Site Dynamics

The binding of L-ornithine to an enzyme's active site is a highly specific process, dictated by a precise arrangement of amino acid residues that form electrostatic interactions, hydrogen bonds, and other non-covalent contacts with the substrate.

In the case of ornithine cyclodeaminase (OCD), an NAD+-dependent enzyme, the L-ornithine substrate is anchored in the active site through electrostatic interactions with its charged groups. mdpi.com Specifically, the α-carboxylate group (α-COO⁻) of ornithine forms strong hydrogen bonds with the protonated side chains of Arginine 112 and Lysine (B10760008) 69. mdpi.com This precise positioning is crucial for the subsequent catalytic steps, which involve a hydride transfer from the Cα of L-ornithine to the NAD+ cofactor. mdpi.com

For mitochondrial ornithine carriers (ORC1 and ORC2), substrate specificity is determined by key residues at three major contact points within the central cavity. nih.gov Swapping a single amino acid at position 179 (Arginine in ORC1, Glutamine in ORC2) is sufficient to essentially swap the substrate specificities of the two isoforms. nih.gov Research indicates that Arginine-179 and Glutamate-180 at contact point II are responsible for binding the substrate's Cα carboxylate and amino groups, respectively. nih.gov Meanwhile, Glutamate-77 at contact point I likely interacts with the terminal amino group of the ornithine side chain. nih.gov These interactions are not static; they are integral to the conformational changes required for translocating the substrate across the mitochondrial membrane. nih.gov

Glycine amidinotransferase provides another example of specific recognition. Here, the arginine substrate (a molecule structurally related to ornithine) is held tightly in the active site by hydrogen bonds between its amidino nitrogen atoms and the carboxyl groups of two aspartate residues. ebi.ac.uk This precise orientation facilitates the nucleophilic attack that is central to the enzyme's mechanism. ebi.ac.uk

The enzyme acetylornithine deacetylase, which hydrolyzes N-acetyl-L-ornithine to produce L-ornithine, features a catalytic mechanism dependent on metal cofactors, typically zinc or cobalt ions. uniprot.org The active site contains specific residues positioned to bind these metal ions, which in turn participate in the hydrolysis of the acetyl group, demonstrating another layer of specificity in ornithine-related enzymatic reactions. uniprot.org

Table 1: Key Enzyme-Substrate Interactions for L-Ornithine and Related Molecules

| Enzyme | Interacting Residues | Substrate Group Bound | Type of Interaction | Reference |

|---|---|---|---|---|

| Ornithine Cyclodeaminase (OCD) | Arg112, Lys69 | α-carboxylate (α-COO⁻) | Hydrogen Bonding / Electrostatic | mdpi.com |

| Ornithine Carrier 1 (ORC1) | Arg179 | Cα carboxylate | Electrostatic | nih.gov |

| Ornithine Carrier 1 (ORC1) | Glu180 | Cα amino group | Electrostatic | nih.gov |

| Ornithine Carrier 1 (ORC1) | Glu77 | δ-amino group | Electrostatic | nih.gov |

| Glycine Amidinotransferase | Asp170, Asp305 | Guanidino group (of Arginine) | Hydrogen Bonding | ebi.ac.uk |

Influence of L-Ornithinium(2+) Protonation State on Molecular Recognition

The protonation state of L-ornithine is a critical determinant of its ability to bind productively to an enzyme. L-ornithine has three ionizable groups: the α-carboxyl group, the α-amino group, and the δ-amino group. The fully protonated form is the dication L-ornithinium(2+), while other forms, such as the zwitterion H₂N(CH₂)₃CH(NH₃⁺)COO⁻, exist at different physiological pH values.

Studies on ornithine transcarbamoylase from Escherichia coli have shown that the cationic form of L-ornithine is not the active substrate. nih.gov Instead, the enzyme selectively binds the minor zwitterionic species where the α-amino group is protonated and the δ-amino group is not. nih.gov The pH profile for the reaction follows a bell-shaped curve, with pKa values of 6.2 and 9.1, which correspond to the ionization states of groups on the enzyme that are crucial for binding the zwitterionic substrate. nih.gov This selective binding of the zwitterion is energetically favorable, as it positions the unprotonated δ-amino group for nucleophilic attack without the need for an energetically costly deprotonation step after binding. nih.gov

This principle underscores that molecular recognition is not just about shape complementarity but also about electrostatic compatibility. The specific protonation state of the ligand must match the electrostatic environment of the enzyme's active site for efficient catalysis to occur. The L-ornithinium(2+) dication, while present in solution, may be excluded from certain active sites that are designed to recognize and bind the zwitterionic or mono-cationic forms. nih.govnih.gov

Table 2: pH-Dependent Kinetic Parameters for Ornithine Transcarbamoylase

| Parameter | Description | pKa Values | Implication | Reference |

|---|---|---|---|---|

| kcat/KMz | Pseudo-first-order rate constant for zwitterionic ornithine | 6.2 and 9.1 | Defines the optimal pH range for binding and catalysis, corresponding to essential enzyme ionizations. | nih.gov |

| pKi | Inhibition constant for the competitive inhibitor L-norvaline | 6.3 and 9.3 | Suggests the inhibitor binds in a specific protonation state, similar to the substrate, with a required charged α-amino group. | nih.gov |

Supramolecular Interactions in Ornithine-Derived Systems and Ligand Design

The principles of supramolecular chemistry, which focuses on non-covalent interactions, are vital for understanding how ornithine-derived molecules self-assemble and for designing new therapeutic ligands. nih.govresearchgate.net The study of the crystal structures of ornithine derivatives provides deep insight into the specific interactions that govern their architecture. nih.govnih.gov

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions, has been applied to ornithine derivatives deposited in the Cambridge Structure Database. researchgate.netnih.gov This analysis reveals that crystal packing is primarily stabilized by a network of hydrogen bonds (H···O, O···H) and other weak contacts (C···H). nih.govnih.gov When aromatic systems are incorporated into the ornithine core, additional interactions such as π···π stacking and C-H···π interactions become significant. researchgate.netresearchgate.net

This detailed understanding of non-covalent interactions, often referred to as supramolecular synthons, is crucial for structure-based drug design. frontiersin.org By identifying the preferred interaction patterns of an ornithine-based molecule, medicinal chemists can design new ligands with enhanced binding affinity and specificity for biological targets. nih.gov For example, ornithine-derived compounds are being explored as multi-targeting ligands, where a single molecule is designed to interact with several biological targets, a promising strategy for complex diseases. researchgate.netmdpi.com The predictable nature of these supramolecular interactions allows for the rational design of molecules with specific three-dimensional structures and interaction profiles. frontiersin.org

Table 3: Prevalent Supramolecular Interactions in Ornithine-Derived Crystals

| Interaction Type | Description | Significance in Crystal Packing | Reference |

|---|---|---|---|

| H···O / O···H | Hydrogen bonds between hydrogen and oxygen atoms | Primary stabilizing force | nih.govnih.gov |

| C···H | Weak hydrogen bonds involving carbon | Contributes to overall stability | nih.govnih.gov |

| π···π | Stacking interactions between aromatic rings | Important when aromatic groups are present | researchgate.netresearchgate.net |

| C-H···π | Interaction of a C-H bond with a π-system | Important when aromatic groups are present | researchgate.netresearchgate.net |

| C=O···π | Rare interaction between a carbonyl oxygen and a π-system | Provides additional structural stability | nih.govresearchgate.net |

Ligand-Dependent Conformational Plasticity of Binding Proteins

Proteins are not rigid structures; they possess inherent flexibility that is often essential for their function. The binding of a ligand like L-ornithine can induce significant conformational changes in a protein, a phenomenon known as induced fit. The study of the L-lysine, L-arginine, L-ornithine (LAO) binding protein demonstrates this concept of ligand-dependent conformational plasticity. nih.govresearchgate.net

The LAO protein is capable of binding several different, but structurally related, amino acids. researchgate.net Molecular dynamics simulations reveal that the protein adopts slightly different "closed" conformations depending on which ligand is bound. nih.gov This adaptability allows a single binding site to achieve specificity for multiple ligands. nih.govresearchgate.net

The binding process involves a complex interplay of interactions. Hydrogen bonds first help to position the ligand correctly within the binding pocket. nih.gov This initial binding then facilitates a cation-π interaction between the ligand's positively charged group and aromatic residues in the active site, such as Tyrosine-14 and Phenylalanine-52, which stabilizes the closed, ligand-bound state of the protein. nih.gov The ability of the protein to form these specific, ligand-tailored hydrogen bonds and other interactions is the basis of its conformational plasticity and multi-ligand recognition capability. nih.govresearchgate.net This dynamic behavior, where a protein explores a range of conformations that can be stabilized by different ligands, is a fundamental principle of molecular recognition in biological systems. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| L-ornithinium(2+) |

| L-Ornithine |

| L-Arginine |

| L-Lysine |

| N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine |

| N-acetyl-L-ornithine |

| Ornithine |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

| L-norvaline |

| Glutamine |

| Arginine |

| Aspartate |

| Tyrosine |

| Phenylalanine |

| Zinc |

Advanced Analytical and Biophysical Methodologies for L Ornithinium 2+

Chromatographic Separation and Detection Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of L-ornithine in diverse samples, including biological fluids and pharmaceutical formulations. creative-proteomics.com Its high resolution and sensitivity make it ideal for analyzing amino acids, which are often present in complex mixtures. creative-proteomics.com

Various HPLC methods have been developed, each tailored to specific analytical needs. Reversed-phase HPLC (RP-HPLC) is a common approach, often requiring a derivatization step to enhance the hydrophobicity and detectability of the polar L-ornithine molecule. impactfactor.orgresearchgate.net A validated stability-indicating RP-HPLC method utilized an Agilent Eclipse XDB-C18 column with a gradient elution of 0.1% orthophosphoric acid in water and acetonitrile (B52724), with detection at 225 nm. impactfactor.orgresearchgate.net Another method for analyzing L-ornithine L-aspartate employed a Waters Spherisorb NH2 column with an isocratic mobile phase of acetonitrile and 0.05 mol/L KH2PO4, and detection at 210 nm. researchgate.net

To overcome the challenges of retaining highly polar analytes like L-ornithine on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative. helixchrom.comnih.gov HILIC methods allow for the direct analysis of underivatized L-ornithine, simplifying sample preparation. nih.gov One such method for plasma analysis used a silica (B1680970) column with an isocratic mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. nih.gov

Detection of L-ornithine post-separation can be achieved through various means. UV or fluorescence detectors are commonly used, often after pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or ninhydrin (B49086) to improve sensitivity. creative-proteomics.comresearcher.life Radiochemical detection offers another sensitive approach, particularly in metabolic studies using radiolabeled L-ornithine. nih.gov

Table 1: HPLC Methods for L-Ornithinium(2+) Analysis

| Method | Column | Mobile Phase | Detection | Application | Reference |

| RP-HPLC | Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 µm) | Gradient: A) 0.1% orthophosphoric acid in water, B) Acetonitrile | PDA at 225 nm | Bulk and pharmaceutical dosage forms | impactfactor.orgresearchgate.net |

| RP-HPLC | Waters Spherisorb NH2 (250 mm × 4.6 mm, 5 µm) | Isocratic: Acetonitrile-0.05 mol/L KH2PO4 (60:40) | UV at 210 nm | L-Ornithine-L-Aspartate assay | researchgate.net |

| HILIC | Silica column | Isocratic: 0.1% trifluoroacetic acid in water/acetonitrile (25:75) | Tandem Mass Spectrometry (APCI) | Human plasma | nih.gov |

| HILIC Mixed-Mode | - | Low concentrations of ammonium (B1175870) formate (B1220265) and formic acid | - | Arginine-Polyamine metabolic pathway | helixchrom.com |

| RP-HPLC with Derivatization | C18 column | - | OPA derivatization | Dietary supplements | researcher.life |

| Normal Phase HPLC | Allure Acidix (250 x 4.6 mm i.d.) | Isocratic | Radiochemical | In vitro brain tissue homogenate | nih.gov |

Advanced Spectroscopic Characterization for Mechanistic Studies

Spectroscopic techniques provide invaluable insights into the structure, conformation, and interactions of L-ornithinium(2+). Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful in this regard.

NMR Spectroscopy has been employed to elucidate the detailed structure of L-ornithine in solution. 1H NMR studies have successfully assigned the chemical shifts of the diastereotopic protons in the side chain of L-ornithine. pacific.edu The use of chiral shift reagents, such as the ytterbium complex of (S,S)-Ethylenediamine-N,N'-disuccinic acid (EDDS), allows for the differentiation of L-ornithine and its enantiomer, D-ornithine, and can help distinguish between diastereotopic protons. pacific.edu Both 1D (1H and 13C) and 2D (e.g., TOCSY, HSQC) NMR experiments provide comprehensive structural information. nih.govbmrb.io For instance, 1H-13C HSQC spectra reveal the direct correlations between protons and their attached carbons. nih.gov

FTIR Spectroscopy is used to identify the functional groups and vibrational modes within the L-ornithinium(2+) molecule. The FTIR spectrum of L-ornithine monohydrochloride shows characteristic bands corresponding to N-H stretching, C-H stretching, C=O stretching of the carboxyl group, and C-O stretching vibrations. malayajournal.orgmdpi.com These spectra can confirm the zwitterionic nature of the molecule in certain states and provide information about intermolecular interactions, such as hydrogen bonding. malayajournal.org Studies on the interaction of L-ornithine with proteins like bovine serum albumin (BSA) have used FTIR to show shifts in the amide bands of the protein, indicating structural changes upon binding. nih.gov

Table 2: Spectroscopic Data for L-Ornithinium(2+)

| Technique | Sample Conditions | Key Findings | Reference |

| 1H NMR | Acid solution | Assignment of individual chemical shifts of β diastereotopic protons. | pacific.edu |

| 1H NMR with Yb(EDDS) | Aqueous solution | Differentiation of L- and D-ornithine enantiomers. | pacific.edu |

| 13C NMR | Water, pH 7.00 | Chemical shifts for all carbon atoms identified. | nih.gov |

| 1H-13C HSQC | Water, pH 7.00, 600 MHz | Correlation of proton and carbon signals, e.g., 3.77 ppm (H) to 57.05 ppm (C). | nih.gov |

| FTIR | KBr pellet | Identification of functional groups; N-H stretching, C=O stretching, etc. | malayajournal.org |

| FTIR | - | In the PLGA-L-Orn spectrum, the N-H stretching band of the amide bond is at 3295 cm⁻¹. | mdpi.com |

| FTIR and Circular Dichroism | - | Interaction with BSA causes a decrease in the protein's α-helix content. | nih.gov |

Mass Spectrometry Applications in Biochemical Systems

Mass spectrometry (MS) is a highly sensitive and specific technique for the detection and quantification of L-ornithine in complex biological samples. It is often coupled with a chromatographic separation step, such as liquid chromatography (LC-MS/MS), to enhance selectivity. creative-proteomics.comcriver.com

Sample preparation for MS analysis typically involves protein precipitation to remove larger molecules from the biological matrix. nih.govnih.gov Techniques that also remove phospholipids (B1166683) can further reduce matrix interference. criver.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though it requires derivatization of the non-volatile L-ornithine to make it suitable for gas chromatography. creative-proteomics.com Reagents like ethyl chloroformate or N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) are used for this purpose. creative-proteomics.com GC-MS provides high selectivity and is capable of detecting L-ornithine at very low concentrations. creative-proteomics.com

Table 3: Mass Spectrometry Methods for L-Ornithinium(2+) Analysis

| Method | Ionization | Key Parameters | Application | Reference |

| LC-MS/MS (HILIC) | APCI | Precursor/Product (m/z): Not specified; Isotopic labeled I.S. used. | Human plasma | nih.gov |

| LC-MS/MS (HILIC) | ESI | MRM Transition: 133.1/70.0; Source Temp: 600°C | Human and mouse plasma | nih.gov |

| LC-MS/MS | ESI-QQ | Precursor Ion [M+H]+: 133; Product Ions: 70.0, 116.0 | General fragmentation study | massbank.eu |

| LC-MS/MS | - | Measures ornithine-D4 produced from citrulline-4,4,5,5-D4. | OTC enzyme activity in human plasma | aliribio.com |

| GC-MS | - | Requires derivatization with reagents like ethyl chloroformate. | Complex biological matrices | creative-proteomics.com |

| LC-MS/MS | - | Analysis of ornithine in mushrooms using theanine as an internal standard. | Food analysis (mushrooms) | shimadzu.com |

Theoretical and Computational Studies of L Ornithinium 2+

Quantum Chemical Calculations (DFT, QM/MM)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to study the L-ornithinium(2+) cation with high accuracy.

Electronic Structure and Reactivity Predictions

DFT calculations are used to probe the electronic properties and reactivity of L-ornithinium(2+). These calculations can determine key parameters that govern its chemical behavior. Global reactivity descriptors, such as ionization potential (IP) and electron affinity (EA), can be approximated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, using Koopman's theorem. acs.org This analysis provides insights into the electronic stability and reactivity of the ion. acs.org

For instance, computational modeling of L-ornithinium(2+) containing salts has been used to analyze their electronic structure, confirming good nucleophilic reactivity for certain compounds. Such studies are crucial for understanding how L-ornithinium(2+) interacts with other molecules and participates in chemical reactions.

Mechanistic Insights from Computational Simulations (e.g., Enzyme Catalysis)

To understand how L-ornithinium(2+) behaves within the complex and dynamic environment of an enzyme's active site, hybrid QM/MM methods are employed. mdpi.comresearchgate.net These methods treat the substrate and key active site residues with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. mdpi.comresearchgate.net

The setup for such a QM/MM calculation involves carefully defining the regions of the system. In the OCD study, the QM region included the L-ornithine substrate, parts of the NAD+ cofactor, and the side chains of crucial amino acid residues that interact directly with the substrate, such as Arginine 112, Lysine (B10760008) 69, Glutamic acid 56, and Aspartic acid 228. mdpi.com

| Parameter | Description |

|---|---|

| Method | ONIOM (QM/MM) |

| QM Level of Theory | B3LYP/6-311+G(2df,p) for single point energy; B3LYP/6-31G(d) for geometry optimization |

| MM Force Field | AMBER96 |

| QM Region Components | L-ornithine substrate, Nicotinamide and ribose rings of NAD+, R-groups of Arg112, Lys69, Glu56, Asp228, two active site water molecules |

| Calculated Rate-Limiting Step | Hydride transfer from L-ornithine Cα to NAD+ |

| Calculated Activation Barrier | 90.6 kJ mol⁻¹ |

Molecular Dynamics (MD) Simulations of L-Ornithinium(2+) in Solution and Protein Environments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. aip.org They provide detailed information on the conformational dynamics and interactions of molecules like L-ornithinium(2+) in various environments. aip.orgresearchgate.net

In the context of enzymatic reactions, MD simulations are often the first step before more intensive QM/MM calculations. mdpi.comacs.org For the ornithine cyclodeaminase (OCD) system, MD simulations were performed on the enzyme-substrate-cofactor complex to obtain a stable, solvated structure representative of the active site. mdpi.com These simulations revealed that L-ornithine is held in place through strong electrostatic interactions; its α-carboxylate group forms hydrogen bonds with Arginine 112 and Lysine 69, while its α-ammonium group interacts with Aspartic acid 228. mdpi.com

Crucially, the MD simulations of OCD showed that no water molecules were positioned appropriately within the active site to facilitate a proposed hydrolytic mechanism. mdpi.comresearchgate.net This finding supported a non-hydrolytic pathway where the cyclization occurs through a direct nucleophilic attack by the δ-amino group. mdpi.comresearchgate.net

MD simulations have also been employed to study other ornithine-binding proteins, such as the lysine-arginine-ornithine-binding protein (LAO), to understand the conformational changes that occur upon ligand binding. aip.org In studies of arginase, another enzyme that produces L-ornithine, MD simulations have highlighted the critical role of metal ions in maintaining the proper geometry of the active site for catalysis. tandfonline.comtandfonline.com

In Silico Modeling of Intermolecular Interactions and Crystal Packing

The way L-ornithinium(2+) cations pack in a solid-state crystal is determined by a complex network of intermolecular interactions. In silico modeling provides invaluable tools for analyzing and understanding these interactions.

Hirshfeld surface analysis is a prominent computational method used to visualize and quantify intermolecular contacts in crystal structures. nih.govmdpi.commdpi.com This technique partitions crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, allowing for the mapping of close contacts. nih.gov For various salts containing L-ornithinium(2+), Hirshfeld analysis has revealed that the crystal packing is predominantly stabilized by hydrogen bonds. nih.govdntb.gov.ua

These analyses generate two-dimensional fingerprint plots that summarize the types and relative importance of different intermolecular contacts. nih.gov The primary interactions governing the crystal structures of ornithine derivatives are hydrogen bonds such as O···H, N···H, and Cl···H, as well as H···H contacts. nih.govresearchgate.net In ornithine derivatives that include aromatic systems, interactions like π···π stacking and C-H···π contacts also play a significant role in stabilizing the crystal packing. mdpi.com

| Interaction Type | Description | Significance |

|---|---|---|

| O···H / H···O | Hydrogen bonds between oxygen and hydrogen atoms. | Primary stabilizing force in many ornithine salt crystals. nih.gov |

| N···H / H···N | Hydrogen bonds involving nitrogen atoms from the ammonium (B1175870) groups. | Key for linking cations and anions. researchgate.net |

| Halogen···H | Contacts between halogen anions (e.g., Cl⁻, Br⁻) and hydrogen atoms. | Contributes significantly to the stability of halide salts. nih.gov |

| H···H | Contacts between hydrogen atoms. | Abundant contacts contributing to the overall packing. researchgate.net |

| π···π Stacking | Interactions between aromatic rings in derivatives. | Important for packing in ornithine derivatives with aromatic groups. mdpi.com |

| C-H···π | Interaction of a C-H bond with an aromatic π-system. | Provides additional stabilization in aromatic derivatives. mdpi.com |

Biological Roles and Biotechnological Applications Beyond Mammalian Metabolism

Role in Microbial Metabolism and Physiology

L-ornithinium(2+), as the cationic form of the non-proteinogenic amino acid L-ornithine, plays a multifaceted role in the metabolism and physiology of various microorganisms, including Pseudomonas putida, Corynebacterium glutamicum, and Escherichia coli. It serves as a crucial intermediate in the biosynthesis of arginine and as a precursor for polyamines. wikipedia.orgmpbio.com

In Pseudomonas putida , L-ornithine is a key metabolite in nitrogen metabolism. biorxiv.orgasm.org This bacterium can utilize L-arginine and L-ornithine as nitrogen sources. nih.gov The catabolism of L-arginine in P. putida can proceed through the arginine succinyltransferase (AST) pathway, where ornithine is an intermediate. biorxiv.orgasm.org Specifically, L-arginine is converted to agmatine, which is then hydrolyzed to putrescine and urea (B33335). L-ornithine itself can be decarboxylated to form putrescine. nih.gov Putrescine is then further metabolized to succinate. nih.gov Interestingly, metabolic studies have shown that P. putida produces ornithine when challenged with certain stressors like propranolol, suggesting its role in stress tolerance mechanisms, possibly by providing energy for efflux pumps or activating other protective metabolic pathways. plos.org The production of ornithine in P. putida can be synthesized from L-glutamate via the tricarboxylic acid (TCA) cycle. plos.org

Corynebacterium glutamicum , a gram-positive soil bacterium, is widely utilized for the industrial production of amino acids, including L-ornithine. d-nb.infomdpi.com In C. glutamicum, L-ornithine is a direct precursor for L-arginine biosynthesis, derived from L-glutamate. d-nb.inforesearchgate.net The biosynthetic pathway involves the conversion of glutamate (B1630785) to N-acetylglutamate, which is then phosphorylated, reduced, and transaminated to form N-acetylornithine. Finally, the acetyl group is removed to yield L-ornithine. This bacterium has been extensively metabolically engineered to overproduce L-ornithine. d-nb.infonih.govresearchgate.net

Escherichia coli also utilizes L-ornithine as a key intermediate in its arginine biosynthesis pathway, starting from L-glutamate. wikipedia.orgpnas.org The pathway in E. coli is similar to that in C. glutamicum, proceeding through acetylated intermediates. pnas.org Furthermore, E. coli possesses pathways to degrade L-ornithine. Two ornithine decarboxylases, encoded by the speC and speF genes, convert ornithine to putrescine. d-nb.info This highlights the central role of ornithine in both anabolic and catabolic processes within the cell.

Significance in Plant Biochemistry and Growth

L-ornithinium(2+) is a pivotal molecule in plant biochemistry, occupying a central position at the crossroads of several essential metabolic pathways. usda.gov It is a non-protein amino acid that serves as a precursor for the synthesis of vital compounds such as proline, polyamines (like putrescine, spermidine (B129725), and spermine), and various alkaloids. usda.govcreative-proteomics.com

The metabolic flux of nitrogen through ornithine is significant due to the cellular demand for its downstream products. usda.gov For instance, polyamines are crucial for numerous physiological processes in plants, including cell division, differentiation, and responses to both biotic and abiotic stresses. creative-proteomics.comnih.gov L-ornithine is the starting point for polyamine biosynthesis, beginning with its decarboxylation to putrescine. mpbio.comcreative-proteomics.com

Recent research has highlighted the role of L-ornithine in enhancing plant growth and defense mechanisms. For example, in the common bean (Phaseolus vulgaris), exogenous application of L-ornithine has been shown to stimulate plant growth and increase resistance to white mold disease caused by Sclerotinia sclerotiorum. nih.gov The study suggests that L-ornithine boosts the plant's defense by enhancing antioxidant systems and interfering with the pathogen's ability to produce oxalic acid, a key virulence factor. nih.gov In rice (Oryza sativa), ornithine is associated with nitrogen reuse, yield formation, and grain quality. nih.gov

Furthermore, ornithine metabolism is intricately linked to the biosynthesis of arginine and proline, both of which have important functions in plants. Arginine serves as a storage and transport form of nitrogen and is a precursor for nitric oxide (NO), a signaling molecule involved in various developmental processes and defense responses. usda.gov Proline accumulation is a well-known response to various stresses, where it acts as an osmolyte and a protective agent against oxidative damage. mdpi.com Given these connections, manipulating ornithine metabolism holds potential for improving crop stress tolerance and nutritional value. usda.gov

Engineered Biosynthesis and Fermentative Production in Microorganisms

The biotechnological production of L-ornithinium(2+) through microbial fermentation has become an environmentally friendly and sustainable alternative to chemical synthesis methods. nih.govjmb.or.kr Corynebacterium glutamicum and Escherichia coli are the primary microorganisms that have been metabolically engineered to achieve high-yield production of L-ornithine. researchgate.net

The core strategy for engineering these microbes involves redirecting the metabolic flux towards L-ornithine accumulation. This is typically achieved by:

Blocking competing pathways: The gene argF, which encodes ornithine carbamoyltransferase that converts L-ornithine to L-citrulline, is often deleted to prevent the consumption of L-ornithine. d-nb.inforesearchgate.net

Deregulation of biosynthesis: The argR gene, which encodes a repressor protein for the arginine operon, is disrupted to remove feedback inhibition and enhance the expression of arginine biosynthetic genes. d-nb.inforesearchgate.net

Enhancing precursor supply: The pathways leading to the precursor L-glutamate are often amplified.

Optimizing transport: Genes encoding export systems, such as lysE, are overexpressed to facilitate the secretion of L-ornithine out of the cell, thereby reducing intracellular feedback inhibition and toxicity. d-nb.inforesearchgate.net

Through systematic metabolic engineering, researchers have achieved significant titers of L-ornithine. For instance, engineered strains of C. glutamicum have been reported to produce up to 18.4 g/L of L-ornithine in shake flask fermentations. d-nb.inforesearchgate.net Further process optimization in bioreactors has led to even higher yields. researchgate.net

The development of citrulline or arginine auxotrophic mutants has also been a successful strategy. jmb.or.krgoogle.com These mutants require supplementation with small amounts of citrulline or arginine for growth but are unable to convert L-ornithine further, leading to its accumulation. jmb.or.krgoogle.com For example, a citrulline auxotroph of Brevibacterium ketoglutamicum was reported to produce 24 g/L of L-ornithine. jmb.or.kr

The fermentation process for L-ornithine production is typically carried out under aerobic conditions in a medium containing a carbon source (like glucose), nitrogen sources, and essential minerals. jmb.or.krgoogle.com The pH of the medium is maintained near neutrality. google.com

Table 1: Engineered Microbial Strains for L-Ornithine Production

| Microorganism | Key Genetic Modifications | L-Ornithine Titer (g/L) | Reference |

|---|---|---|---|

| Corynebacterium glutamicum S9114 | Deletion of argF, ncgl1221, argR, putP; Attenuation of odhA; Overexpression of argCJBD and lysE | 18.4 | d-nb.info |

| Corynebacterium glutamicum SJC8260 | Overexpression of a putative aminotransferase (NCgl0462) and mutated argCJBD | 12.48 | nih.gov |

| Brevibacterium ketoglutamicum BK1046 | Citrulline auxotroph, resistant to arginine hydroxamate | 24 | jmb.or.kr |

| Escherichia coli | Deletion of argR, speC, speF, adiA; Introduction of feedback-resistant argA | (Focus on Arginine, Ornithine intermediate) | d-nb.info |

Future Research Avenues and Emerging Concepts

Unraveling Novel Enzymatic Pathways and Regulatory Networks

The metabolic pathways involving L-ornithinium(2+) are intricate and tightly regulated. While the core pathways like the urea (B33335) cycle and polyamine biosynthesis are well-established, ongoing research seeks to uncover new enzymatic reactions and the complex regulatory networks that govern ornithine homeostasis.

Recent studies have highlighted the interconnectedness of ornithine metabolism with other key cellular processes. For instance, the metabolism of glutamate (B1630785) into ornithine, arginine, proline, and polyamines represents a major network of nitrogen-metabolizing pathways in plants. frontiersin.org This network also produces important signaling molecules like nitric oxide and γ-aminobutyric acid (GABA), which are crucial for plant development and stress responses. frontiersin.org Understanding the regulation of these interacting sub-pathways is a key area of future research. frontiersin.org

In bacteria, novel enzymatic activities related to ornithine metabolism are still being discovered. For example, a new family of transcarbamylases, designated as acetylornithine transcarbamylases, has been identified in Xanthomonas campestris. asm.org This enzyme catalyzes the formation of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamyl phosphate (B84403), defining a new pathway for arginine biosynthesis. asm.org Further exploration of microbial genomes may reveal additional, as-yet-uncharacterized enzymes and pathways involved in ornithine metabolism.

The regulation of ornithine levels is critical for cellular function. In plants, the enzyme N-acetyl-L-glutamate kinase (NAGK) is a key regulatory point in ornithine biosynthesis and is subject to feedback inhibition by arginine. usda.gov In Corynebacterium glutamicum, a bacterium used for industrial amino acid production, the activity of ornithine acetyltransferase is inhibited by L-ornithine itself. frontiersin.org Elucidating the precise molecular mechanisms of these feedback loops and identifying other regulatory factors will be crucial for a complete understanding of ornithine homeostasis.

Furthermore, the subcellular localization of enzymes and transporters plays a significant role in regulating metabolic flux. In the liver, for example, the enzymes of the urea cycle, including ornithine transcarbamylase, are organized in a way that facilitates the efficient detoxification of ammonia (B1221849). nih.gov Future research will likely focus on the spatial organization of ornithine-metabolizing enzymes and the role of transport proteins in channeling intermediates between different cellular compartments.

Development of Advanced Chemical Probes and Enzyme Modulators

To dissect the complex roles of L-ornithinium(2+) and its associated enzymes, the development of sophisticated chemical tools is essential. Activity-based probes (ABPs) are powerful reagents that covalently bind to the active form of an enzyme, allowing for the visualization and characterization of its activity within a complex biological system. frontiersin.org The design and synthesis of novel ABPs targeting enzymes in the ornithine metabolic network will provide valuable insights into their function and regulation.

For instance, creating specific probes for ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis, could help to better understand its role in cell growth and disease. rowan.edu Similarly, probes for ornithine aminotransferase (OAT) could illuminate its function at the crossroads of amino acid and polyamine metabolism. mdpi.com The development of a diverse library of such probes, potentially with "clickable" tags for easy detection, will be a significant step forward. frontiersin.org

In addition to probes, the development of potent and selective enzyme modulators, including inhibitors and activators, is a key research objective. plos.org For example, inhibitors of arginase, which converts arginine to ornithine and urea, are being investigated for their potential to modulate the immune response in the context of infectious diseases. plos.org Conversely, activators of enzymes in the ornithine biosynthesis pathway could be beneficial in conditions where ornithine levels are depleted.

The design of these modulators can be guided by the three-dimensional structures of the target enzymes. Structure-based drug design, which utilizes computational and experimental techniques to create ligands that fit precisely into an enzyme's active site, is a promising approach. mdpi.com The synthesis and characterization of novel ornithine derivatives as potential enzyme inhibitors is an active area of research. mdpi.com For example, Nα-acetyl-Nδ-phosphonoacetyl-L-ornithine has been synthesized as a potent inhibitor of the newly discovered acetylornithine transcarbamylase. asm.org

Refinement of Computational Models for Complex Biological Systems

Computational modeling has become an indispensable tool for understanding the intricate networks of metabolic pathways. By integrating experimental data into mathematical models, researchers can simulate and predict the behavior of biological systems under different conditions. nih.gov The development of more sophisticated and comprehensive computational models of ornithine metabolism will be crucial for a systems-level understanding of its role in health and disease.

These models can help to identify key control points within the metabolic network and to predict the effects of genetic or pharmacological perturbations. For example, a computational model of the hepatic lobule has been used to study the zonation of ammonia metabolism, including the role of ornithine aminotransferase. nih.gov Such models can also be used to identify potential therapeutic targets. omfcanada.ngomdpi.com

Recent systems biology modeling has been applied to investigate metabolic dysregulation in conditions like Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID. omfcanada.ngomdpi.com These studies have identified altered metabolic pathways, including those involving ornithine, and have proposed potential therapeutic interventions based on their in silico findings. omfcanada.ngomdpi.combiorxiv.org

The accuracy and predictive power of these models depend on the quality and quantity of the input data. Therefore, future efforts will need to focus on generating high-quality "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to feed into and refine these computational models. The integration of data from different levels of biological organization will lead to more robust and realistic models of ornithine metabolism.

Exploiting Metabolic Engineering for Enhanced Production of L-Ornithinium(2+) and Derivatives

L-ornithinium(2+) and its derivatives have significant applications in the pharmaceutical and food industries. oup.com Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a powerful approach to enhance the production of these valuable compounds. d-nb.infoepa.gov

Corynebacterium glutamicum is a key microorganism used for the industrial production of amino acids, including L-ornithine. d-nb.infooup.com Researchers have employed various metabolic engineering strategies to improve L-ornithine yields in this bacterium. These strategies include:

Blocking competing pathways: Deleting genes that divert metabolic flux away from ornithine biosynthesis, such as the gene encoding arginase (argF), which converts ornithine to citrulline. oup.comd-nb.info

Overexpressing key enzymes: Increasing the expression of genes in the ornithine biosynthetic pathway, such as the argCJBD operon. d-nb.info

Eliminating feedback inhibition: Modifying enzymes to make them less sensitive to feedback inhibition by downstream products. For example, site-directed mutagenesis of ornithine acetyltransferase can overcome feedback inhibition by L-ornithine. oup.com

Increasing precursor and cofactor supply: Enhancing the availability of precursors like glutamate and cofactors like NADPH, which is required for ornithine synthesis. frontiersin.orgoup.com

These engineering efforts have led to significant increases in L-ornithine production titers. d-nb.inforesearchgate.net Future research will focus on further optimizing these strategies and exploring novel approaches, such as the use of CRISPR-based genome editing tools for precise and efficient genetic modifications. researchgate.net

Beyond L-ornithine itself, metabolic engineering is also being used to produce valuable ornithine derivatives. These include:

Putrescine: A diamine used as a precursor for the synthesis of polymers like nylon. epa.gov

Polyamines: Molecules like spermidine (B129725) and spermine (B22157), which are essential for cell growth and have various physiological roles. creative-proteomics.comfrontiersin.org

Tropane alkaloids: A class of compounds with medicinal properties, such as hyoscyamine (B1674123) and scopolamine, which are derived in part from putrescine. oup.com

Q & A

Q. How should researchers structure a manuscript to comply with journal requirements when reporting findings on L-ornithinium(2+)?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Results : Present NMR/HRMS data in tables with δ-values (ppm) and m/z ratios. Avoid duplicating figures in text.

- Experimental : Detail synthesis protocols, including reaction temperatures, solvent systems, and purification steps. Provide raw spectral data in supplementary materials.

- Citations : Reference primary sources for known compounds and HMDB for physicochemical properties .

Retrosynthesis Analysis